1-Methoxy-alpha-carboline Methyl Sulfate Salt
CAS No.: 26391-88-8
Cat. No.: VC0028381
Molecular Formula: C13H14N2O5S
Molecular Weight: 310.324
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26391-88-8 |
---|---|
Molecular Formula | C13H14N2O5S |
Molecular Weight | 310.324 |
IUPAC Name | 1-methoxy-9H-pyrido[2,3-b]indol-1-ium;methyl sulfate |
Standard InChI | InChI=1S/C12H10N2O.CH4O4S/c1-15-14-8-4-6-10-9-5-2-3-7-11(9)13-12(10)14;1-5-6(2,3)4/h2-8H,1H3;1H3,(H,2,3,4) |
Standard InChI Key | UGTANKHURIUUEZ-UHFFFAOYSA-N |
SMILES | CO[N+]1=CC=CC2=C1NC3=CC=CC=C23.COS(=O)(=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Chemical Identification
1-Methoxy-alpha-carboline Methyl Sulfate Salt is a chemical compound identified through several standardized classification systems. The compound is associated with PubChem CID 46782147 and bears the CAS Number 26391-88-8 . Its IUPAC name is 1-methoxy-9H-(1¹⁵N)pyridino[2,3-b]indol-1-ium;methyl sulfate . This nomenclature indicates the presence of nitrogen-15 isotopes (¹⁵N) in the molecular structure, suggesting potential applications in isotopic labeling studies.
Molecular Structure
The compound belongs to the carboline family, specifically the alpha-carboline subclass, which features a tricyclic structure consisting of a pyridine ring fused to an indole system. The molecular structure is characterized by:
-
A methoxy group at the 1-position of the alpha-carboline core
-
Two nitrogen atoms (with at least one being an isotopically labeled ¹⁵N)
-
A methyl sulfate counterion
Table 1: Chemical Identifiers of 1-Methoxy-alpha-carboline Methyl Sulfate Salt
Structural Representation
The structure can be represented through various chemical notation systems. According to PubChem, the InChI representation is:
InChI=1S/C12H10N2O.CH4O4S/c1-15-14-8-4-6-10-9-5-2-3-7-11(9)13-12(10)14;1-5-6(2,3)4/h2-8H,1H3;1H3,(H,2,3,4)/i13+1,14+1;
The corresponding SMILES notation is:
CO[15N+]1=CC=CC2=C1[15NH]C3=CC=CC=C23.COS(=O)(=O)[O-]
These notations provide a comprehensive description of the compound's atomic connectivity and stereochemistry.
Physical and Chemical Properties
Basic Properties
The physical and chemical properties of 1-Methoxy-alpha-carboline Methyl Sulfate Salt are fundamental to understanding its behavior in various contexts. There is a slight discrepancy in the reported molecular weight between different sources:
Table 2: Physical and Chemical Properties
The difference in molecular weight values may be attributed to different calculation methods or possibly to variations in the isotopic composition, particularly given the presence of ¹⁵N isotopes.
Structural Relationships
This compound is related to the parent structure identified as 1-methoxy-9H-(1¹⁵N)pyridino[2,3-b]indol-1-ium (PubChem CID 46782148) . Alpha-carbolines generally possess a planar tricyclic structure that can participate in various chemical transformations, particularly under catalytic conditions such as palladium catalysis .
These classifications indicate that the compound requires careful handling to prevent adverse health effects.
Research Context and Applications
Structural Significance
The alpha-carboline core structure is significant in medicinal chemistry and chemical biology. The presence of isotopically labeled nitrogen (¹⁵N) in this particular compound suggests potential applications in:
-
Isotope labeling studies
-
Mechanistic investigations of chemical reactions
-
Structural studies using NMR spectroscopy
The methoxy substitution at the 1-position likely influences the electronic properties of the heterocyclic system, potentially affecting its reactivity and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume